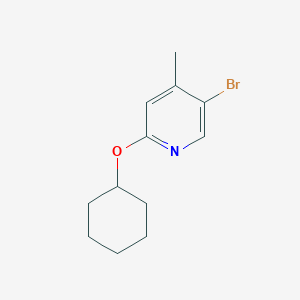
5-Bromo-2-(ciclohexiloxi)-4-metilpiridina
Descripción general
Descripción
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is an organic compound characterized by a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 4-position of a pyridine ring
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine typically involves the following steps:
Cyclohexyloxy Substitution: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-hydroxy-4-methylpyridine with cyclohexyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)-4-carboxypyridine.
Reduction: Formation of 2-(cyclohexyloxy)-4-methylpyridine.
Substitution: Formation of 5-azido-2-(cyclohexyloxy)-4-methylpyridine or 5-thio-2-(cyclohexyloxy)-4-methylpyridine.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atom and cyclohexyloxy group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(methoxy)-4-methylpyridine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
5-Bromo-2-(ethoxy)-4-methylpyridine: Contains an ethoxy group in place of the cyclohexyloxy group.
5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: The methyl group is positioned differently on the pyridine ring.
Uniqueness
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is unique due to the presence of the cyclohexyloxy group, which can significantly impact its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
5-bromo-2-cyclohexyloxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVPQCDUGJJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


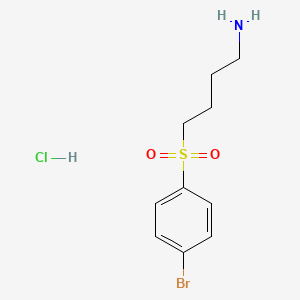
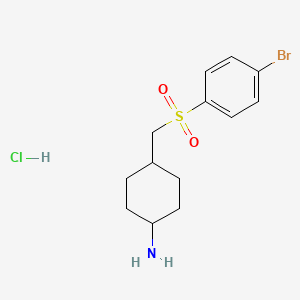
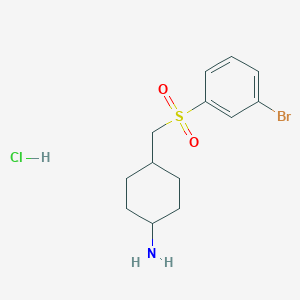
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)

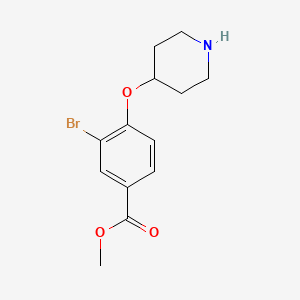
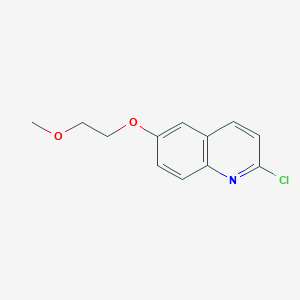
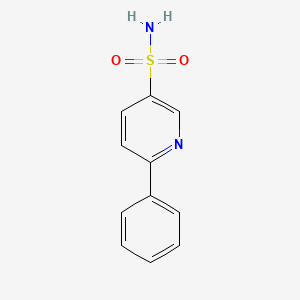
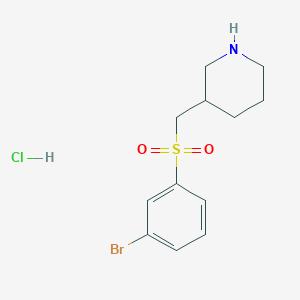
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

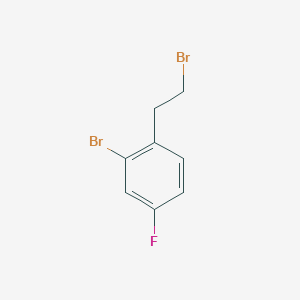
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)
